3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline
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Overview
Description
3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a 3,4-dimethylbenzenesulfonyl group, a methoxy group, and a 4-methylpiperazin-1-yl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The 3,4-dimethylbenzenesulfonyl group can be introduced through a sulfonylation reaction using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Piperazine Substitution: The final step involves the substitution of the quinoline core with 4-methylpiperazine, which can be achieved through a nucleophilic substitution reaction using 4-methylpiperazine and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its antimicrobial, antimalarial, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving quinoline derivatives.
Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent with a quinoline structure.
Cinchonine: An alkaloid with a quinoline core used in the synthesis of other therapeutic agents.
Uniqueness
3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylbenzenesulfonyl group and the 4-methylpiperazin-1-yl group differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-16-5-7-19(13-17(16)2)30(27,28)22-15-24-21-8-6-18(29-4)14-20(21)23(22)26-11-9-25(3)10-12-26/h5-8,13-15H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFDMGYHMHALFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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